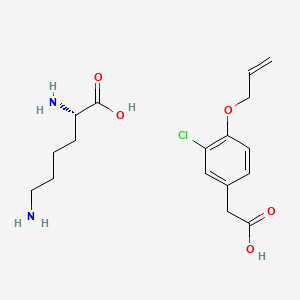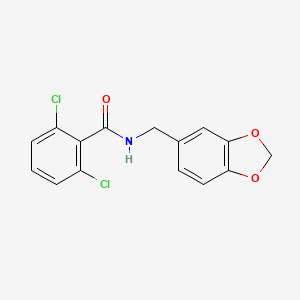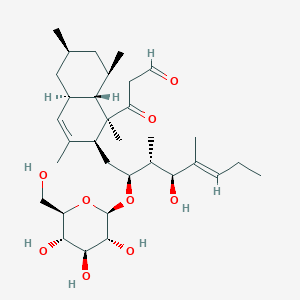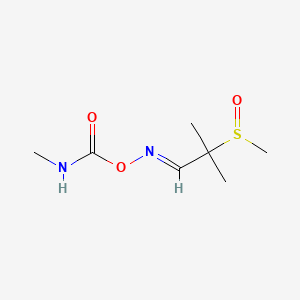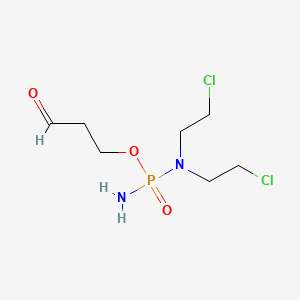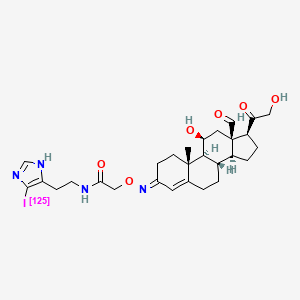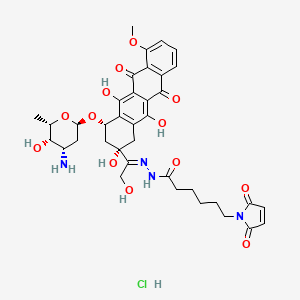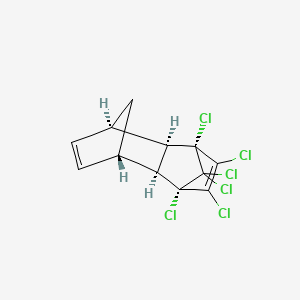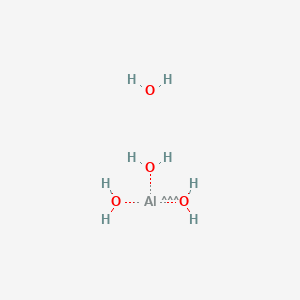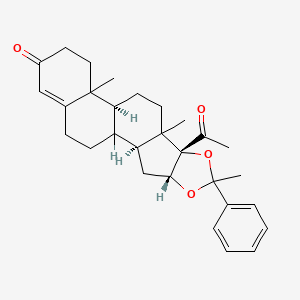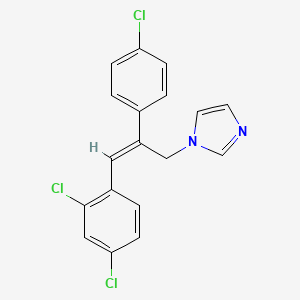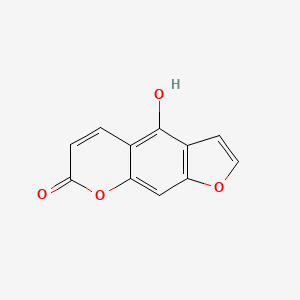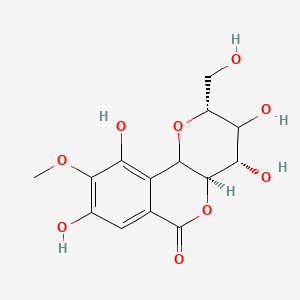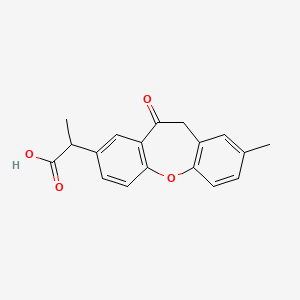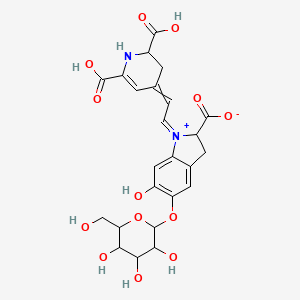
Betanin
Übersicht
Beschreibung
Betanin, also known as Beetroot Red, is a red glycosidic food dye obtained from beets . Its aglycone, obtained by hydrolyzing away the glucose molecule, is betanidin . As a food additive, its E number is E162 . The color of betanin depends on pH; between four and five it is bright bluish-red, becoming blue-violet as the pH increases . Once the pH reaches alkaline levels betanin degrades by hydrolysis, resulting in a yellow-brown color .
Synthesis Analysis
Betanin synthesis has been studied in various organisms. For instance, in transgenic carrots, the accumulation of betanin can significantly improve its antioxidant capacity and induce a decrease of chlorophyll content . In yeast, combinatorial engineering has been applied to find the optimal combination of a dozen tyrosine hydroxylase (TyH) and 4,5-dopa-estradiol-dioxygenase (DOD) variants .Molecular Structure Analysis
The most abundant betacyanin is betanin (betanidin 5-O-β- d -glucoside) and is the only pigment which is an approved natural colorant for the use in food products . The chemical structure of betanin is represented in Figure 1 .Chemical Reactions Analysis
Betanin degrades when subjected to light, heat, and oxygen . The color of betanin depends on pH; between four and five it is bright bluish-red, becoming blue-violet as the pH increases . Once the pH reaches alkaline levels betanin degrades by hydrolysis, resulting in a yellow-brown color .Physical And Chemical Properties Analysis
Betanin is a water-soluble nitrogen pigment with a heterocyclic ring . It is a glycosidic, indoline pigment that derives from red beets . The color of betanin depends on pH; between four and five it is bright bluish-red, becoming blue-violet as the pH increases .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Betanin is used as a powerful antioxidant in the food industry. It can be used in extract or powder form and is also applied as a natural pigment .
Methods of Application or Experimental Procedures: Betanin is extracted from beetroot using various novel techniques like microwave- and ultrasonic-assisted extraction . The raw beetroot generally contains water (87.1%), carbohydrate (7.6%), protein (1.7%), fat (0.1%), and betanin (0.03–0.06%) .
Results or Outcomes: Betanin exhibits antimicrobial, antiviral, and antioxidant activities . Its antioxidant activity in biological lipid environments has been demonstrated in human macromolecules, such as low-density lipoproteins, membranes, and whole cells .
2. Medicinal Application
Summary of the Application
Betanin has shown antioxidant activity in biological lipid domains in human macromolecules, like lipoproteins of low density, whole cells, and membranes. Moreover, it has attracted researchers because of its anti-inflammatory activities and hepatic safety activities in whole human cells .
Methods of Application or Experimental Procedures: The study involved the purification of betanin from red beetroots carried out by normal phase column chromatography, yielding 500 mg of betanin from 100 g of red beetroot .
Results or Outcomes
The results showed that betanin significantly inhibited lipopolysaccharide-induced microglial function including the production of nitric oxide free radicals, reactive oxygen species, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). Moreover, betanin modulated mitochondrial membrane potential, lysosomal membrane permeabilization, and adenosine triphosphate .
3. Application as a Dye
Summary of the Application
Betanin is used as a dye in various applications. It has been used as a metal-free blue dye, redox mediator, fluorescent dye and probe, colorimetric sensor, and reducing agent for the synthesis of metal nanoparticles .
Methods of Application or Experimental Procedures
The specific methods of application vary depending on the specific use of betanin as a dye. For instance, in the synthesis of metal nanoparticles, betanin acts as a reducing agent .
Results or Outcomes
The outcomes also vary depending on the specific use. For example, when used as a reducing agent for the synthesis of metal nanoparticles, betanin helps in the formation of nanoparticles .
4. Application in Meat Industry
Summary of the Application
Betanin is used for coloring meat and sausages. It provides a natural and appealing color to the meat products .
Methods of Application or Experimental Procedures: Betanin is added to the meat products during their processing to enhance their color .
Results or Outcomes
The use of betanin in meat products results in an enhanced visual appeal of the products. It also has antimicrobial activity and can be used as a natural antimicrobial agent in food preservation .
5. Application as a Reducing Agent
Methods of Application or Experimental Procedures
The specific methods of application vary depending on the specific use of betanin as a reducing agent. For instance, in the synthesis of metal nanoparticles, betanin acts as a reducing agent .
Results or Outcomes
The outcomes also vary depending on the specific use. For example, when used as a reducing agent for the synthesis of metal nanoparticles, betanin helps in the formation of nanoparticles .
6. Therapeutic Applications
Summary of the Application
Betanin has been studied for its potential therapeutic applications. It has shown promise in various therapeutic classifications with focus on the molecular mechanisms of betalains .
Methods of Application or Experimental Procedures
The specific methods of application vary depending on the specific therapeutic use of betanin. For instance, it might be administered orally or topically depending on the condition being treated .
Results or Outcomes
The outcomes also vary depending on the specific therapeutic use. For example, betanin has shown promise in treating certain conditions due to its antioxidant and anti-inflammatory properties .
Zukünftige Richtungen
Betanin has the potential to become a natural ergogenic aid or nutraceutical compound for sports people during exercise and competitive performance . It is suggested that future research could focus on expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell .
Eigenschaften
IUPAC Name |
1-[(2E)-2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14?,17-,18-,19+,20-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFDKNIEVKVKS-UWTTYFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(NC(=C/C1=C/C=[N+]2C(CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betanin, AldrichCPR | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



